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Compound of Interest

Compound Name: CC-885-CH2-Peg1-NH-CH3

CAS No.: 2722698-03-3

Cat. No.: B15605986

Get Quote

For researchers and drug development professionals navigating the landscape of targeted

protein degradation, understanding the precise selectivity profile of molecular glues is

paramount. This guide provides a comprehensive comparison of CC-885, a well-characterized

cereblon (CRBN) E3 ligase modulator, with a focus on its degradation targets across various

cell lines. Experimental data is presented to offer an objective overview of its on- and off-target

activities, providing a critical resource for informed decision-making in drug discovery and

development.

CC-885 is a potent anti-tumor agent that functions by redirecting the CRL4-CRBN E3 ubiquitin

ligase to induce the degradation of specific cellular proteins, known as neosubstrates. While its

primary target, GSPT1, is well-established, a growing body of evidence reveals a broader

selectivity profile that contributes to both its therapeutic efficacy and potential toxicities.

Comparative Analysis of CC-885 Neosubstrate
Degradation
The primary mechanism of action of CC-885 involves the degradation of the translation

termination factor GSPT1.[1] However, quantitative proteomic and targeted analyses have
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identified several other proteins that are also degraded upon CC-885 treatment. This multi-

targeted profile distinguishes it from more selective GSPT1 degraders.

Below is a summary of the known neosubstrates of CC-885 and a comparison with the more

selective GSPT1 degrader, CC-90009.

Target Protein
CC-885
Degradation

CC-90009
Degradation

Biological
Function of
Target

Reference

GSPT1 Potent Potent
Translation

termination
[1]

IKZF1 (Ikaros) Yes Minimal / None

Lymphoid

development and

differentiation

[2]

IKZF3 (Aiolos) Yes Minimal / None

Lymphoid

development and

differentiation

[2]

CK1α Yes Minimal / None
Wnt signaling,

circadian rhythm
[2]

PLK1 Yes Not Reported
Mitotic

progression
[3]

CDK4 Yes Not Reported
Cell cycle G1/S

transition
[4]

BNIP3L Yes Not Reported Mitophagy [4][5]

Anti-proliferative Activity of CC-885 Across Cancer
Cell Lines
The cytotoxic effects of CC-885 have been evaluated across a range of cancer cell lines. The

IC50 values highlight its potent anti-proliferative activity, which is a consequence of the

degradation of multiple essential cellular proteins.
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Cell Line Cancer Type IC50 (µM) Reference

Acute Myeloid

Leukemia (AML) cell

lines

Acute Myeloid

Leukemia
0.001 - 1 [6]

THLE-2 Human Liver Epithelial 0.001 - 1 [6]

Peripheral Blood

Mononuclear Cells

(PBMCs)

Normal Blood Cells 0.001 - 1 [6]

A549
Non-Small Cell Lung

Cancer
Not specified [7]

NCI-H1299
Non-Small Cell Lung

Cancer
Not specified [7]

Experimental Protocols
Accurate assessment of protein degradation is crucial for characterizing the selectivity of

compounds like CC-885. Below are detailed protocols for commonly used assays.

Western Blotting for Neosubstrate Degradation
This method allows for the semi-quantitative analysis of protein levels in cells following

treatment with a degrader.

Materials:

Cancer cell lines (e.g., MOLM13, A549)

CC-885

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies against GSPT1, PLK1, CDK4, and a loading control (e.g., GAPDH, β-

actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere or

reach logarithmic growth phase. Treat cells with varying concentrations of CC-885 or a

vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE

by adding Laemmli buffer and boiling.

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a

membrane.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605986?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detection: Detect the signal using an ECL substrate and an imaging system.

Analysis: Quantify band intensities and normalize to the loading control to determine the

extent of protein degradation.

HiBiT-Based Protein Degradation Assay
This bioluminescence-based assay enables the quantitative measurement of protein

degradation in live cells in a high-throughput format.[8][9]

Materials:

CRISPR/Cas9-engineered cell line expressing the target protein tagged with the HiBiT

peptide

LgBiT protein or expression vector

CC-885

Assay medium

Nano-Glo® Live Cell Assay System

Luminometer

Procedure:

Cell Plating: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate.

LgBiT Delivery (if not stably expressed): Introduce the LgBiT protein into the cells.

Compound Treatment: Add serial dilutions of CC-885 to the wells.

Signal Detection: Add the Nano-Glo® Live Cell substrate.
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Measurement: Measure luminescence at various time points to determine the kinetics of

protein degradation.

Data Analysis: Calculate degradation parameters such as DC50 (concentration at which 50%

degradation is achieved) and Dmax (maximum degradation).[8][9]

Visualizing the Molecular Mechanisms and
Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams

are provided.
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Mechanism of Action of CC-885
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Caption: Mechanism of action of CC-885.
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Experimental Workflow for Assessing Protein Degradation
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Caption: Experimental workflow for protein degradation analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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